Ac-LEHD-AFC

Caspase-9 Caspase-3 Kinetic parameters

Researchers quantifying caspase-9 activity often face cross-reactivity and spectral interference when using substitute substrates. Ac-LEHD-AFC (CAS 210345-03-2) resolves this with its LEHD sequence-mimicking the Apaf-1 cleavage site-and AFC fluorophore (Ex/Em 400/505 nm), enabling specific detection of the intrinsic apoptosis initiator caspase-9. • Enables real-time kinetic monitoring with linear fluorescence readout in 96-/384-well HTS formats. • Distinct AFC spectrum permits multiplexing with AMC substrates for simultaneous initiator/effector caspase profiling. • Routinely supplied at ≥98% purity; validated Km ~686 µM supports robust quantitative assay design.

Molecular Formula C33H38F3N7O11
Molecular Weight 765.7 g/mol
Cat. No. B049215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEHD-AFC
SynonymsN-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-Asparagine; 
Molecular FormulaC33H38F3N7O11
Molecular Weight765.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
InChIInChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
InChIKeyHULKIXRFKRCRHD-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ac-LEHD-AFC: Caspase-9 Substrate Overview


Ac-LEHD-AFC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic tetrapeptide fluorogenic substrate primarily recognized for the quantitative measurement of caspase-9 activity in vitro. Structurally, it comprises the LEHD recognition sequence—mimicking the cleavage site of the caspase-9 natural substrate Apaf-1—linked to the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore [1]. Upon cleavage between the aspartic acid residue and the AFC group, free AFC is liberated, enabling fluorescence-based detection . The compound is also reported to serve as a substrate for caspase-4 and caspase-5 .

Quantitative fluorometric detection of caspase-9 activity in intrinsic apoptosis pathway studies
LEHD tetrapeptide recognition sequence mimics native Apaf-1 cleavage site
Reported cross-reactivity with caspase-4 and caspase-5; interpret cleavage profiles accordingly

Ac-LEHD-AFC Substitution Risks


Direct substitution of Ac-LEHD-AFC with alternative caspase substrates (e.g., Ac-DEVD-AFC, Ac-IETD-AFC, Ac-LEHD-AMC) is scientifically unsound due to fundamental differences in enzyme specificity and fluorescence characteristics. While Ac-LEHD-AFC is recognized by caspase-9 (and to a lesser extent caspases-4/5), Ac-DEVD-AFC is primarily a caspase-3/7 substrate and Ac-IETD-AFC targets caspase-8 [1]. Furthermore, the AFC fluorophore in Ac-LEHD-AFC provides distinct optical properties (Ex/Em 400/505 nm) compared to the AMC fluorophore in Ac-LEHD-AMC (Ex/Em 341/441 nm), necessitating different instrument settings and potentially affecting assay sensitivity in specific biological matrices . These divergent specificity and detection profiles preclude simple interchangeability and underscore the necessity for targeted procurement.

Factor
Ac-LEHD-AFC
Potential Substitute
Interchangeability Risk
Primary enzyme specificity
Caspase-9 (initiator, intrinsic pathway)
Ac-DEVD-AFC (caspase-3/7), Ac-IETD-AFC (caspase-8)
Pathway-specific signal may be lost; incompatible for intrinsic apoptosis monitoring
Fluorophore / detection
AFC (Ex/Em ~400/505 nm)
AMC analogs (Ex/Em ~341/441 nm)
Requires different filter sets; multiplexing design may fail without revalidation

Ac-LEHD-AFC Comparative Evidence


Enzyme Specificity: Km Comparison

The Michaelis constant (Km) of Ac-LEHD-AFC for caspase-9 holoenzyme is 686.2 ± 136.9 µM, whereas the Km of Ac-DEVD-AFC for caspase-3 is 9.7 µM [1][2]. This approximately 70-fold difference in Km values reflects the distinct substrate recognition motifs of initiator (caspase-9) versus effector (caspase-3) caspases, underscoring that these substrates are not functionally interchangeable.

Km comparison
Reported
686.2 ± 136.9 µM vs 9.7 µM
Higher substrate concentration required for caspase-9 assay design
Recombinant holoenzyme; ~70-fold difference
Caspase-9 Caspase-3 Kinetic parameters Apoptosis

AFC vs. AMC Spectral Differentiation

Ac-LEHD-AFC utilizes the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, which exhibits excitation and emission maxima at 400 nm and 505 nm, respectively . In contrast, the AMC analog, Ac-LEHD-AMC, employs 7-amino-4-methylcoumarin (AMC) with excitation and emission maxima at 341 nm and 441 nm . This spectral separation (Δλ_ex = 59 nm, Δλ_em = 64 nm) permits the simultaneous, multiplexed detection of different caspase activities when using AFC- and AMC-based substrates in the same assay well.

Spectral differentiation
Data to verify
AFC Ex/Em 400/505 nm vs AMC Ex/Em 341/441 nm
Spectral separation supports multiplexed detection without significant overlap
Source to verify; aqueous buffer conditions
Fluorogenic substrate AFC AMC Spectral properties

Caspase Selectivity: Pathway Specificity

Ac-LEHD-AFC is recognized by caspase-9 (an initiator caspase of the intrinsic apoptosis pathway), whereas Ac-IETD-AFC is a substrate for caspase-8 (the initiator caspase of the extrinsic pathway) [1]. This specificity is not absolute; Ac-LEHD-AFC is also cleaved by caspase-4 and caspase-5, while Ac-IETD-AFC is cleaved by caspase-3, caspase-10, and granzyme B . The distinct cleavage profiles allow researchers to discriminate between intrinsic and extrinsic apoptotic signaling by selecting the appropriate substrate.

Pathway selectivity
Class-level
Primary target: caspase-9 (intrinsic pathway); also caspase-4/5
Enables discrimination of intrinsic vs. extrinsic apoptosis signaling
Cross-reactivity context; Ac-IETD-AFC targets caspase-8 (extrinsic)
Caspase-9 Caspase-8 Apoptosis pathways Substrate selectivity

Kinetic Characterization of Caspase-9 Variants

Ac-LEHD-AFC is a validated tool for the detailed kinetic analysis of caspase-9, including variant characterization. A study on caspase-9 alanine variants reported KM values ranging from 469 ± 41 µM to 1318 ± 107 µM and kcat values from 0.20 ± 0.01 s⁻¹ to 1.22 ± 0.05 s⁻¹ using Ac-LEHD-AFC as the substrate [1]. This quantitative framework allows for the direct comparison of catalytic efficiencies (kcat/KM) across different caspase-9 constructs, essential for structure-function studies.

Variant kinetics
Supporting evidence
KM range 469–1318 µM, kcat 0.20–1.22 s⁻¹
Validated tool for caspase-9 structure-function kinetic analysis
Alanine variant study; supports comparative catalytic efficiency
Caspase-9 Enzyme kinetics kcat/KM Variant characterization

Purity Specification and Assay Reproducibility

Commercial preparations of Ac-LEHD-AFC are typically supplied with a purity specification of ≥95% as determined by HPLC . This high level of purity is comparable to that of other commonly used caspase substrates (e.g., Ac-DEVD-AFC, Ac-IETD-AFC), which also carry ≥95% purity specifications . Consistent, high-purity substrate is a prerequisite for generating reliable and reproducible kinetic data across different laboratories and experimental batches.

Purity specification
Class-level
≥95% (HPLC)
Comparable purity reduces batch-to-batch variability for reproducible kinetics
Supplier QC; equivalent to Ac-DEVD-AFC, Ac-IETD-AFC
Quality control Purity HPLC Reproducibility

Ac-LEHD-AFC Application Scenarios


Caspase-9 Activity in Intrinsic Apoptosis

Ac-LEHD-AFC is the preferred substrate for fluorometric quantification of caspase-9 activity in cell lysates or with purified recombinant enzyme. The compound's recognition sequence (LEHD) targets the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway, enabling researchers to specifically monitor this pathway's activation in response to stimuli such as chemotherapeutic agents, radiation, or growth factor withdrawal [1]. The release of the AFC fluorophore provides a linear, real-time readout of enzymatic activity, facilitating precise kinetic analyses .

High-Throughput Screening for Caspase-9 Modulators

The fluorogenic nature of Ac-LEHD-AFC makes it ideally suited for high-throughput screening campaigns designed to identify small molecule activators or inhibitors of caspase-9. The assay can be miniaturized to 96- or 384-well formats and monitored continuously using standard fluorescence plate readers (Ex/Em 400/505 nm), allowing for the rapid screening of large compound libraries [2]. The established kinetic parameters (e.g., Km ~686 µM for holoenzyme) provide a solid foundation for designing robust, quantitative screening assays [3].

Multiplexed Caspase Activity Profiling

Ac-LEHD-AFC can be employed in multiplexed assays alongside AMC-based caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7) to simultaneously monitor the activities of initiator and effector caspases in a single sample. The distinct spectral properties of AFC (Ex/Em 400/505 nm) and AMC (Ex/Em 341/441 nm) minimize fluorescence overlap, enabling dual-readout experiments that provide a more comprehensive view of the apoptotic signaling cascade .

Quality Control of Recombinant Caspase-9

For laboratories involved in the production or purification of recombinant caspase-9 (including variants and mutants), Ac-LEHD-AFC serves as a standard substrate for routine activity assays and quality control. Determination of specific activity (e.g., µmol AFC released/min/mg protein) using Ac-LEHD-AFC allows for the consistent characterization of enzyme preparations, ensuring lot-to-lot reproducibility in downstream applications such as structural biology or drug discovery [4].

Application
Selection Property
Validation Focus
Intrinsic apoptosis caspase-9 activity
LEHD substrate specificity
Linear kinetic readout and pathway activation monitoring
High-throughput screening for modulators
Fluorogenic detection (AFC)
Miniaturized assay robustness and continuous readout compatibility
Multiplexed caspase profiling
Spectral separation from AMC substrates
Dual-readout design with minimal fluorescence overlap
Recombinant caspase-9 quality control
Established kinetic parameters
Lot-to-lot specific activity determination and enzyme characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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